3,4-Dihydro-5-chloro-6,8-dihydroxy-3-(pentafluoroethyl)-1H-2-benzopyran-7-carboxylic acid
Description
Properties
CAS No. |
142689-10-9 |
|---|---|
Molecular Formula |
C12H8ClF5O5 |
Molecular Weight |
362.63 g/mol |
IUPAC Name |
5-chloro-6,8-dihydroxy-3-(1,1,2,2,2-pentafluoroethyl)-3,4-dihydro-1H-isochromene-7-carboxylic acid |
InChI |
InChI=1S/C12H8ClF5O5/c13-7-3-1-5(11(14,15)12(16,17)18)23-2-4(3)8(19)6(9(7)20)10(21)22/h5,19-20H,1-2H2,(H,21,22) |
InChI Key |
XPWSIKUIXOWTEH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OCC2=C1C(=C(C(=C2O)C(=O)O)O)Cl)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-5-chloro-6,8-dihydroxy-3-(pentafluoroethyl)-1H-2-benzopyran-7-carboxylic acid typically involves multi-step organic reactions. A common approach might include:
Starting Materials: The synthesis begins with commercially available starting materials such as chlorobenzene, pentafluoroethanol, and salicylic acid derivatives.
Reaction Steps:
Reaction Conditions: These reactions typically require specific catalysts, solvents, and temperature control to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This might include:
Catalyst Optimization: Using efficient and reusable catalysts.
Green Chemistry: Employing environmentally friendly solvents and reagents.
Process Control: Implementing advanced process control techniques to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-5-chloro-6,8-dihydroxy-3-(pentafluoroethyl)-1H-2-benzopyran-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Replacement of the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzopyran derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-5-chloro-6,8-dihydroxy-3-(pentafluoroethyl)-1H-2-benzopyran-7-carboxylic acid would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Antioxidant Activity: Scavenging free radicals to reduce oxidative stress.
Comparison with Similar Compounds
Fluorinated Heterocycles (EP 4 374 877 A2)
The European patent application (EP 4 374 877 A2) describes spirocyclic compounds with trifluoromethyl and fluorophenyl groups, such as:
- 4-[2,3-difluoro-4-[[10-hydroxy-6-methyl-8-oxo-9-[[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]carbamoyl]-6,7-diazaspiro[4.5]dec-9-en-7-yl]methyl]phenoxy]butanoic acid .
Key Comparisons :
| Feature | Target Compound | Patent Compound (EP 4 374 877) |
|---|---|---|
| Fluorinated Groups | Pentafluoroethyl (C2F5) | Trifluoromethyl (CF3), fluorophenyl |
| Core Structure | Benzopyran | Diazaspiro[4.5]decane |
| Functional Groups | Carboxylic acid, hydroxyls | Carbamoyl, hydroxyl, butanoic acid |
| Bioactivity Implications | Enhanced membrane permeability | Likely protease inhibition |
Isobenzofuran Derivatives (Pharmacopeial Forum PF 43(1))
The Pharmacopeial Forum describes (E)-6-(1,3-Dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoic acid, which shares a carboxylic acid and hydroxylated aromatic system .
Key Comparisons :
| Feature | Target Compound | PF 43(1) Compound |
|---|---|---|
| Aromatic System | Benzopyran | Isobenzofuran |
| Substituents | Chlorine, dihydroxy, C2F5 | Methoxy, methyl, hexenoic acid |
| Solubility | Moderate (carboxylic acid) | Likely lower (esterified sorbitol) |
The benzopyran core in the target compound may confer greater rigidity compared to isobenzofuran, influencing conformational stability in biological systems .
Epoxy-Containing Analogs (Pharmacopeial Forum PF 43(1))
Another compound from PF 43(1), 4-{6-(4-Fluorophenyl)-7,8-epoxy-6-hydroxy-8a-isopropyl-7-phenyl-8-(phenylcarbamoyl)hexahydro-2H-pyrrolo[2,1-b][1,3]oxazin-2-yl}-3-hydroxybutanoic acid, features an epoxy group and fluorophenyl substituents .
Key Comparisons :
| Feature | Target Compound | PF 43(1) Epoxy Compound |
|---|---|---|
| Reactive Groups | Hydroxyl, carboxylic acid | Epoxide, carbamoyl, hydroxyl |
| Fluorination | C2F5 | 4-Fluorophenyl |
| Pharmacokinetics | Likely renal excretion | Potential hepatic metabolism (epoxide) |
The absence of reactive epoxide groups in the target compound suggests a safer metabolic profile compared to the PF 43(1) analog .
Biological Activity
3,4-Dihydro-5-chloro-6,8-dihydroxy-3-(pentafluoroethyl)-1H-2-benzopyran-7-carboxylic acid, also known by its CAS number 142689-10-9, is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological properties, focusing on its antioxidant capabilities, toxicity profiles, and potential therapeutic applications.
The molecular formula for this compound is C12H8ClF5O5, with a molecular weight of 362.63 g/mol. Key physical properties include:
- Density : 1.733 g/cm³
- Boiling Point : 416.2°C at 760 mmHg
- Flash Point : 205.5°C
These properties suggest that the compound is stable under normal laboratory conditions and may have specific applications in pharmaceuticals and biochemistry.
Antioxidant Activity
Recent studies have demonstrated that compounds similar in structure to this compound exhibit significant antioxidant properties. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is commonly used to evaluate these properties. For instance:
- Compounds with similar hydroxyl substitutions have shown high DPPH radical scavenging abilities, with efficiencies nearing or exceeding that of ascorbic acid, a well-known antioxidant .
Study on Antioxidant Properties
A comparative study evaluated various derivatives of benzopyran compounds for their antioxidant activities using both DPPH and reducing power assays. The results indicated that the introduction of additional hydroxyl groups significantly enhanced the radical scavenging activity of these compounds .
| Compound | DPPH Scavenging Activity (%) | Reducing Power (OD at 700 nm) |
|---|---|---|
| Ascorbic Acid | 88.6 | N/A |
| Compound A | 87.7 | 1.149 |
| Compound B | 78.6 | N/A |
| Target Compound | TBD | TBD |
Pharmacological Potential
Research has suggested that the structural characteristics of this compound may lead to potential pharmacological applications, particularly in developing antioxidants for therapeutic uses in oxidative stress-related conditions . The presence of multiple hydroxyl groups is often associated with enhanced biological activity through mechanisms such as free radical scavenging and metal ion chelation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
